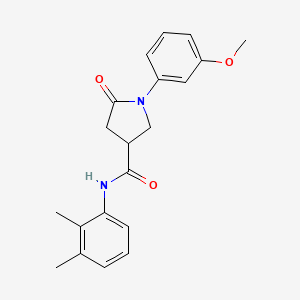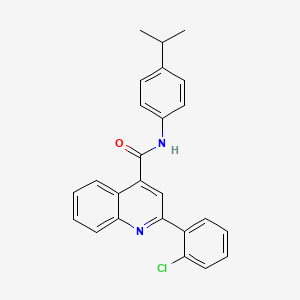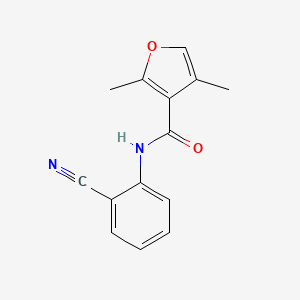![molecular formula C18H19NO7S B4698386 methyl 2-({[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonyl}amino)benzoate](/img/structure/B4698386.png)
methyl 2-({[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonyl}amino)benzoate
Descripción general
Descripción
Methyl 2-({[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonyl}amino)benzoate, also known as MSAB, is a sulfonamide-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MSAB is a highly potent and selective inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in a variety of solid tumors.
Mecanismo De Acción
Methyl 2-({[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonyl}amino)benzoate inhibits CAIX activity by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in pH and a subsequent decrease in tumor cell survival. methyl 2-({[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonyl}amino)benzoate has been shown to be highly selective for CAIX over other carbonic anhydrase isoforms, making it a promising candidate for targeted cancer therapy.
Biochemical and Physiological Effects:
methyl 2-({[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonyl}amino)benzoate has been shown to have potent anti-tumor effects in animal models of several types of solid tumors. In addition to its anti-tumor effects, methyl 2-({[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonyl}amino)benzoate has also been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels in tumors. methyl 2-({[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonyl}amino)benzoate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 2-({[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonyl}amino)benzoate is its high selectivity for CAIX over other carbonic anhydrase isoforms. This makes it a promising candidate for targeted cancer therapy. However, one limitation of methyl 2-({[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonyl}amino)benzoate is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is the potential for off-target effects, as CAIX is also expressed in normal tissues.
Direcciones Futuras
There are several future directions for the development of methyl 2-({[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonyl}amino)benzoate as a cancer therapy. One direction is the development of prodrugs or analogs of methyl 2-({[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonyl}amino)benzoate that have improved solubility and pharmacokinetic properties. Another direction is the combination of methyl 2-({[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonyl}amino)benzoate with other anti-cancer agents to enhance its anti-tumor effects. Finally, the development of imaging agents that target CAIX could be used to identify patients who are most likely to benefit from methyl 2-({[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonyl}amino)benzoate therapy.
Aplicaciones Científicas De Investigación
Methyl 2-({[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonyl}amino)benzoate has been extensively studied for its potential therapeutic applications in the treatment of solid tumors that overexpress CAIX. CAIX is a transmembrane enzyme that is involved in regulating pH in tumor cells. Overexpression of CAIX has been linked to poor prognosis in several types of solid tumors, including renal cell carcinoma, breast cancer, and glioblastoma. methyl 2-({[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonyl}amino)benzoate has been shown to inhibit CAIX activity in vitro and in vivo, leading to decreased tumor growth and increased survival in animal models.
Propiedades
IUPAC Name |
methyl 2-[[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO7S/c1-12-10-13(8-9-16(12)26-11-17(20)24-2)27(22,23)19-15-7-5-4-6-14(15)18(21)25-3/h4-10,19H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWDRANSBAGBQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC)OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4698308.png)


![5-(2-naphthyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4698319.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B4698345.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]pentanamide](/img/structure/B4698349.png)
![1-(4-fluorophenyl)-5-[(1H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B4698360.png)
![N-allyl-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4698362.png)

![N-benzyl-N-methyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4698373.png)
![N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea](/img/structure/B4698379.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B4698394.png)
![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B4698398.png)